molecular formula C17H19NO6 B11304366 2-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid

2-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid

Cat. No.: B11304366
M. Wt: 333.3 g/mol
InChI Key: RFRWZPDOUDFVBI-UHFFFAOYSA-N
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Description

2-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the coumarin ring.

    Reduction: Reduction reactions can target the carbonyl groups in the coumarin structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromopropanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a coumarin core with a butanoic acid moiety makes it versatile for various applications.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

2-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C17H19NO6/c1-3-13(16(21)22)18-15(20)7-6-12-9(2)11-5-4-10(19)8-14(11)24-17(12)23/h4-5,8,13,19H,3,6-7H2,1-2H3,(H,18,20)(H,21,22)

InChI Key

RFRWZPDOUDFVBI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C

Origin of Product

United States

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